![molecular formula C9H11FN2 B2645976 [1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine CAS No. 2355828-09-8](/img/structure/B2645976.png)

[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

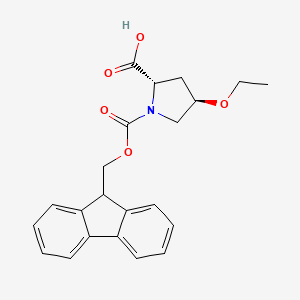

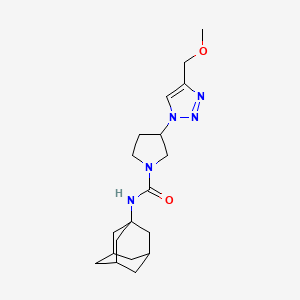

“[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 2355828-09-8 . It has a molecular weight of 166.2 . The compound is typically stored at -10 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2/c10-8-3-1-2-7 (12-8)9 (6-11)4-5-9/h1-3H,4-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine” is a liquid at room temperature . It’s stored at -10 degrees Celsius to maintain its stability .Wissenschaftliche Forschungsanwendungen

Novel Biased Agonists for Serotonin Receptors

Research has shown the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, demonstrating robust antidepressant-like activity. These compounds, designed for preferential signaling through ERK1/2 phosphorylation, exhibit high receptor affinity, selectivity, and favorable pharmacokinetic profiles, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antiviral Activity of Aminoadamantane Derivatives

Aminoadamantane derivatives, structurally related through the incorporation of cyclopropyl and methanamine groups, have been evaluated for antiviral activities against a range of viruses, including influenza A. Certain compounds demonstrated significant inhibition of the cytopathicity of influenza A virus, highlighting the specificity of these derivatives as anti-influenza agents (Kolocouris et al., 1994).

Met Kinase Inhibitor Development

In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds, by modifying the pyridine and pyridone rings, have shown improved solubility, kinase selectivity, and in vivo efficacy in cancer models, advancing to phase I clinical trials (Schroeder et al., 2009).

Antibacterial Agents and Their Synthesis

Research into antibacterial agents has led to the synthesis of 1-cyclopropyl-6-fluoro-8-alkoxyquinolones, exhibiting significant activity against a wide spectrum of bacteria. Modifications at the C8 position have been shown to influence phototoxicity and cytotoxicity, suggesting the importance of structural variations for therapeutic safety and efficacy (Sánchez et al., 1995).

Conformationally Restricted Homophenylalanine Analogs

The synthesis of 2-(2-Arylcyclopropyl)glycines as conformationally restricted homophenylalanine analogs demonstrates the application of cyclopropanation in producing optically pure compounds. Such research contributes to the development of novel amino acids and peptides with potential pharmaceutical applications (Demir et al., 2004).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

[1-(6-fluoropyridin-2-yl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHDUIYUCSDQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=NC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)

![2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2645903.png)

![ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B2645904.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)

![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)

![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)